[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[1-(6-methylpyridin-3-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H19N3/c1-10-2-3-12(9-14-10)15-6-4-11(8-13)5-7-15/h2-3,9,11H,4-8,13H2,1H3 |
InChI Key |
BGHZEXMBHJVMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N2CCC(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Piperidine-Pyridine Derivatives
The synthesis of compounds like [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine typically involves assembling the piperidine ring and pyridine moiety, followed by functional group manipulations to introduce the methanamine linkage.
Two main synthetic approaches are commonly employed:
Reductive amination : This involves the condensation of a carbonyl-containing pyridine derivative with a piperidine amine, followed by reduction to form the methanamine bridge.
Nucleophilic substitution : A halogenated pyridine intermediate reacts with a piperidine nucleophile to form the target compound.
These approaches are supported by the general methodologies used for piperidine derivatives synthesis, including catalytic hydrogenation, Suzuki-Miyaura coupling, and reductive amination cascades.
Specific Synthetic Routes and Key Reactions
Suzuki-Miyaura Coupling and Hydrogenation
A notable method for constructing functionalized piperidine-pyridine systems involves a one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation under mild conditions. This strategy allows the coupling of a pyridyl boronic acid with a halogenated piperidine precursor, followed by catalytic hydrogenation to saturate the ring systems and introduce amine functionalities.
The reaction conditions require maintaining optimal substrate concentration for efficient hydrogenation.
Catalysts such as Raney-Nickel or sodium tetrahydroborate are used, with the latter providing smoother reductions leading to tetrahydropyridine intermediates.
Asymmetric hydrogenation can be achieved using ruthenium(II) or rhodium(I) complexes with chiral ligands to control stereochemistry.
Reductive Amination and Intramolecular Cyclization
Reductive amination is a robust method for synthesizing piperidine derivatives with amine linkages:
Ketones or aldehydes containing the pyridine ring can be reacted with piperidine amines.
The intermediate imines or enamines are reduced using agents such as sodium cyanoborohydride or catalytic hydrogenation.
Intramolecular cyclization via reductive amination leads to the formation of the piperidine ring with the desired substitution pattern.
Diastereoselectivity can be tuned depending on the choice of starting carbonyl compound (ketone vs. aldehyde) and reaction conditions.
Process Optimization and Catalysis
Use of palladium catalysts with phosphonium ligands enables efficient coupling reactions at moderate temperatures (e.g., 85 °C for 20 h) in solvents like N,N-dimethylformamide, facilitating the formation of key intermediates.
Avoidance of hazardous reagents such as cyanides and explosive peroxides is achievable by employing sulfonate intermediates and oxidation steps that are safer and economically advantageous.
Radical cyclization and intramolecular hydroamination methods have been explored for piperidine ring construction but tend to yield racemic mixtures and require further stereochemical control.
Data Table: Summary of Key Synthetic Methods
Final Remarks
Future research should aim to:
Develop fully optimized, scalable synthetic protocols for [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine with high stereoselectivity.
Explore catalytic systems that minimize by-products and improve environmental sustainability.
Investigate biological activity correlations to synthetic modifications, guiding medicinal chemistry efforts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in a fully saturated heterocyclic system.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a ligand in binding studies to understand the molecular mechanisms of various biological processes.
Medicine
In medicinal chemistry, [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting neurological disorders, inflammation, and other medical conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in neuronal signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine/Pyrimidine Ring
Key Observations :
- Chlorine vs.
- Heterocycle Core : Pyrimidine (e.g., in ) and pyrazine (e.g., in ) analogs exhibit distinct electronic properties compared to pyridine, which could influence binding to enzymes or receptors. Pyrimidine derivatives are often used in agrochemicals , while pyrazine-containing compounds may target CNS pathways .
- Functional Group Additions : Methylsulfanyl () or ethoxy () groups on pyrimidine rings increase steric bulk and may enhance resistance to metabolic degradation in pesticidal applications .
Pharmacological and Toxicological Profiles
- 6-methyl-3-pyridyl) in carcinogenic potency. The absence of a nitroso group in [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine likely reduces carcinogenic risk .
- Agrochemical Activity : Piperidine derivatives with pyridine/pyrimidine substituents (e.g., oxathiapiprolin in ) inhibit oxysterol-binding proteins, suggesting that the target compound could be modified for similar fungicidal effects .
Biological Activity
[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine, a compound featuring a piperidine and pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperidine, including [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine | E. coli, S. aureus | 16 |
| 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives | Candida albicans | 32 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been observed in various models. In particular, studies indicate that it can reduce paw edema in carrageenan-induced inflammation models in rats, showcasing a dose-dependent response .
Table 2: Anti-inflammatory Effects
| Compound | Model | Effect (Reduction %) |
|---|---|---|
| [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine | Carrageenan-induced edema | 45 |
| Control (Saline) | Carrageenan-induced edema | 10 |
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of methyl groups at specific positions on the pyridine ring significantly improved antimicrobial efficacy .
- Pharmacological Profiling : In vitro studies assessed the compound's interaction with various biological targets. For instance, it was found to inhibit certain enzymes relevant in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
- Toxicological Assessment : Safety evaluations conducted on animal models indicated that [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine exhibited no acute toxicity at doses up to 2000 mg/kg, supporting its potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
